3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
Description
3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the pyrazole ring’s 1-position and an N,N-dipropyl carboxamide group at the 4-position.
Properties
Molecular Formula |
C12H21FN4O |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-amino-1-(2-fluoroethyl)-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H21FN4O/c1-3-6-16(7-4-2)12(18)10-9-17(8-5-13)15-11(10)14/h9H,3-8H2,1-2H3,(H2,14,15) |
InChI Key |
ITNMALYIPKKCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters
A common approach involves reacting ethyl 3-aminocrotonate with hydrazine hydrate in ethanol under reflux (70–80°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization to yield 3-amino-1H-pyrazole-4-carboxamide . Modifications to this method include substituting β-keto esters with acetylacetone derivatives to adjust steric and electronic effects.
Example Protocol
Optimization via Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, irradiating ethyl 3-oxobutanoate and hydrazine at 100°C for 15 minutes achieves 85% yield of the pyrazole core. This method minimizes decomposition of thermally sensitive intermediates.
Synthesis of the N,N-Dipropylcarboxamide Group
The carboxamide at position 4 is functionalized via amidation of the pyrazole-4-carboxylic acid intermediate.
Carboxylic Acid Activation
The pyrazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure
Amidation with Dipropylamine
The acid chloride reacts with dipropylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.
Optimized Reaction
-
Reactants : Pyrazole-4-carbonyl chloride (1.0 eq), dipropylamine (1.2 eq)
-
Base : Et₃N (1.5 eq)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C → room temperature, 2 hours
Integrated Synthetic Routes
Combining the above steps, three primary routes emerge:
Table 1: Comparison of Synthetic Routes for 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
| Route | Steps | Key Reagents | Total Yield | Purity (%) |
|---|---|---|---|---|
| A | Cyclocondensation → Alkylation → Amidation | Hydrazine, 2-fluoroethyl bromide, dipropylamine | 38–42% | 95–97 |
| B | Microwave cyclization → Alkylation → Amidation | Microwave, 2-fluoroethyl iodide | 50–55% | 98–99 |
| C | One-pot cyclization/alkylation → Amidation | K₂CO₃, DMF, SOCl₂ | 45–48% | 96–98 |
Route B outperforms others due to microwave-enhanced cyclization, which reduces decomposition.
Analytical Validation and Scalability
Characterization
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition:
Research indicates that 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide may function as an enzyme inhibitor, potentially modulating specific biochemical pathways. Preliminary studies suggest it could affect the activity of various enzymes or receptors, which is critical for drug development .
2. Anticancer Properties:
The compound is under investigation for its potential anticancer effects. Its ability to inhibit certain enzymes involved in cancer cell proliferation could position it as a candidate for further pharmacological studies aimed at developing new anticancer therapies .
3. Anti-inflammatory Effects:
In addition to its anticancer properties, there is ongoing research into the anti-inflammatory potential of this compound. By targeting specific inflammatory pathways, it may offer therapeutic benefits for conditions characterized by chronic inflammation.
Several studies have documented the biological activity of pyrazole derivatives, including 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide:
Synthesis and Optimization
The synthesis of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide involves multiple steps that can be optimized for yield and purity. Key methods include:
- Refluxing with appropriate solvents to facilitate reaction conditions.
- Utilizing catalysts to enhance reaction rates and selectivity.
- Purification techniques such as crystallization or chromatography to isolate the final product in high purity.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Structural Analogues in Tubulin Inhibition
The European patent application (2023) lists several tubulin inhibitors with structural similarities to the target compound. For example:
Key Observations :
- The 2-fluoroethyl group in D.1.10 and the target compound likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs.
Pyrazole/Pyrimidine-Based Analogues
A patent (Example 53, ) describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, which shares a pyrazole core and fluorinated substituents:
Key Observations :
- Fluorine atoms in both compounds likely contribute to improved bioavailability and resistance to oxidative metabolism.
Carboxamide Variations
The N,N-dipropyl carboxamide group in the target compound distinguishes it from analogs with smaller alkyl chains (e.g., ethyl or methyl groups). For instance:
- RWJ56110 () contains a phenylmethyl-substituted carboxamide, which may increase hydrophobicity but reduce solubility .
- SCH530348 () uses a dichlorophenyl-methyl group, emphasizing halogen-mediated receptor interactions, contrasting with the fluorine-driven effects in the target compound.
Data Table: Comparative Overview
Biological Activity
3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is , with a molecular weight of approximately 256.32 g/mol. The structure features a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its reactivity and biological properties.
Key Features
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.32 g/mol |
| Functional Groups | Amino, Carboxamide |
| Fluorine Substituent | 2-Fluoroethyl |
Biological Activity Overview
Research indicates that 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide exhibits significant biological activity, including:
- Anticancer Activity : Demonstrates potent antiproliferative effects in various cancer cell lines.
- Anti-inflammatory Effects : Modulates immune responses and inhibits specific enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes, inhibiting pathways critical for cell proliferation and inflammation.
- Receptor Modulation : The compound can modulate receptor functions, influencing cellular signaling pathways related to cancer and inflammation.
Anticancer Studies
A study evaluated the cytotoxic effects of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide on various tumor cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating potent antiproliferative activity. Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in cancer cells.
Anti-inflammatory Research
In vivo studies showed that the compound significantly reduced lipopolysaccharide (LPS)-induced TNF-alpha release in mouse models. This suggests its potential for treating inflammatory diseases by targeting pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The compound exhibited sub-micromolar activity against these strains, indicating its potential as an antibiotic agent.
Comparative Analysis with Similar Compounds
The following table compares 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide with similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide | Low | Anticancer, Anti-inflammatory | |
| Methyl 3-amino-5-[nitrophenyl]amino-1H-pyrazole-4-carboxylate | 0.08–12.07 | Anticancer | |
| Compound with indole moiety | Various | Varies | Inhibits TNF-alpha release |
Q & A
Q. What are the key steps in synthesizing 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer :
Synthesis typically involves multi-step reactions, including cyclization, fluorination, and carboxamide functionalization. For pyrazole derivatives, copper-catalyzed coupling (e.g., Ullmann-type reactions) under mild conditions (35–50°C) with cesium carbonate as a base is common . Fluorination at the ethyl group may employ fluoroethylation reagents like 2-fluoroethyl tosylate. Post-reaction purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) ensures high yield (17–20%) and purity . Optimization involves solvent selection (e.g., DMSO for solubility) and catalyst loading (e.g., CuBr at 5 mol%) to minimize side products .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz) identifies proton environments (e.g., pyrazole ring protons at δ 7.2–8.8 ppm, fluoroethyl protons split due to coupling) . F NMR confirms fluorine integration.
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 215 [M+H]) validates molecular weight .
- IR Spectroscopy : Peaks at ~3298 cm (N-H stretch) and ~1650 cm (C=O) confirm amine and carboxamide groups .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) with IC determination.
- Cytotoxicity Studies : MTT assays on cell lines (e.g., HepG2 or HEK293) to assess viability at 10–100 µM concentrations .
- Solubility and Stability : HPLC analysis in PBS (pH 7.4) to evaluate pharmacokinetic suitability .
Advanced Research Questions
Q. How can computational methods guide the optimization of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide for target binding?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in target proteins (e.g., G-protein-coupled receptors). Adjusting substituents (e.g., dipropyl vs. dimethyl groups) improves steric complementarity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over 100 ns trajectories. Parameters like RMSD (<2 Å) and hydrogen bond persistence validate interactions .
- QSAR Modeling : Regression models link substituent electronegativity (e.g., fluorine) to bioactivity, prioritizing analogs for synthesis .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carboxamide derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-referencing data from PubChem, SciFinder, and independent studies to identify outliers. For example, discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Confirmatory assays (e.g., SPR for binding affinity vs. enzymatic activity) reduce false positives .
- Batch Reproducibility : Re-synthesize compounds under standardized conditions (e.g., inert atmosphere for fluorinated intermediates) to verify activity .
Q. How are reaction pathways engineered to improve yield and scalability?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems enhance fluorination efficiency by maintaining precise temperature control (critical for exothermic reactions) .
- Catalyst Screening : High-throughput experimentation (HTE) identifies optimal catalysts (e.g., Pd/C vs. CuBr) for C-N coupling .
- Green Chemistry : Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) reduces environmental impact without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
